

# Navafenterol Saccharinate for COPD Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Navafenterol saccharinate** (also known as AZD8871), a novel, inhaled, long-acting dual-pharmacology muscarinic antagonist and  $\beta_2$ -adrenoceptor agonist (MABA) in development for the treatment of Chronic Obstructive Pulmonary Disease (COPD).[1]

#### **Core Mechanism of Action**

Navafenterol is a single molecule designed to act on two key pathways involved in the pathophysiology of COPD:

- M3 Muscarinic Receptor Antagonism: By blocking the M3 receptors on airway smooth muscle, Navafenterol inhibits acetylcholine-induced bronchoconstriction.[1]
- β<sub>2</sub>-Adrenoceptor Agonism: By stimulating β<sub>2</sub>-adrenoceptors, Navafenterol induces bronchodilation through the relaxation of airway smooth muscle.[1]

This dual mechanism allows for a synergistic bronchodilator effect from a single therapeutic agent.[1]

### **Signaling Pathway**





Click to download full resolution via product page

Caption: Dual signaling pathway of Navafenterol in airway smooth muscle cells.

# Preclinical Data In Vitro Receptor Binding and Functional Activity

Navafenterol has demonstrated high potency and selectivity in a range of in vitro assays.



| Receptor/E<br>nzyme                   | Assay Type             | Species    | Value | Unit                 | Reference |
|---------------------------------------|------------------------|------------|-------|----------------------|-----------|
| M1<br>Muscarinic<br>Receptor          | Radioligand<br>Binding | Human      | 9.9   | pIC50                | [2]       |
| M2<br>Muscarinic<br>Receptor          | Radioligand<br>Binding | Human      | 9.9   | pIC50                | [2]       |
| M3<br>Muscarinic<br>Receptor          | Radioligand<br>Binding | Human      | 9.5   | pIC <sub>50</sub>    | [2]       |
| M4<br>Muscarinic<br>Receptor          | Radioligand<br>Binding | Human      | 10.4  | pIC <sub>50</sub>    | [2]       |
| M5<br>Muscarinic<br>Receptor          | Radioligand<br>Binding | Human      | 8.8   | pIC <sub>50</sub>    | [2]       |
| β <sub>1</sub> - Adrenoceptor         | Functional<br>Assay    | Human 9.0  |       | pEC <sub>50</sub>    | [2]       |
| β <sub>2</sub> - Adrenoceptor         | Functional<br>Assay    | Human      | 9.5   | pEC <sub>50</sub>    | [2]       |
| β <sub>3</sub> - Adrenoceptor         | Functional<br>Assay    | Human      | 8.7   | pEC <sub>50</sub>    | [2]       |
| M3 Receptor Dissociation              | Kinetic Assay          | Human      | 4.97  | Half-life<br>(hours) | [1]       |
| M2 Receptor Dissociation              | Kinetic Assay          | Human      | 0.46  | Half-life<br>(hours) | [1]       |
| Electrically<br>Stimulated<br>Trachea | Functional<br>Assay    | Guinea Pig | 8.6   | pIC50                | [1][3]    |



| Tone Isolated | Functional<br>Assay | Guinea Pig | 8.8 | pEC50 | [1][3] |
|---------------|---------------------|------------|-----|-------|--------|
|---------------|---------------------|------------|-----|-------|--------|

### In Vivo Bronchoprotective Effects

In vivo studies in animal models have confirmed the bronchoprotective and long-lasting effects of Navafenterol.

| Animal<br>Model | Challeng<br>e     | Effect                | Measure<br>ment                      | Value                       | Unit                 | Referenc<br>e |
|-----------------|-------------------|-----------------------|--------------------------------------|-----------------------------|----------------------|---------------|
| Guinea Pig      | Acetylcholi<br>ne | Bronchopr<br>otection | Dose-<br>proportiona<br>I inhibition | ID <sub>40</sub> of<br>0.40 | μg/kg                | [2]           |
| Dog             | Acetylcholi<br>ne | Bronchopr<br>otection | Long-<br>lasting<br>effect           | >24                         | Half-life<br>(hours) | [1][3]        |
| Guinea Pig      | Pilocarpine       | Antisialago<br>gue    | Maximal inhibition of sialorrhea     | 65 ± 11                     | % at 300<br>μg/mL    | [2]           |

### **Clinical Data**

Navafenterol has undergone Phase I and Phase IIa clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in healthy volunteers and patients with COPD.

### Phase I Clinical Trial (NCT02573155)

This study assessed single ascending doses of Navafenterol in patients with moderate to severe COPD.[4]



| Treatment<br>Group      | N  | Change from<br>Baseline in<br>Trough FEV1<br>(L) | p-value vs<br>Placebo | Reference |
|-------------------------|----|--------------------------------------------------|-----------------------|-----------|
| Navafenterol 400<br>μg  | 38 | 0.111                                            | <0.0001               |           |
| Navafenterol<br>1800 μg | 38 | 0.210                                            | <0.0001               |           |
| Placebo                 | 38 | -                                                | -                     |           |
| Indacaterol 150<br>μg   | 38 | -                                                | -                     |           |
| Tiotropium 18 μg        | 38 | -                                                | -                     |           |

FEV1: Forced Expiratory Volume in 1 second

### Phase IIa Clinical Trial (NCT03645434)

This study evaluated the efficacy and safety of once-daily Navafenterol over a 14-day period in patients with moderate-to-severe COPD.[5]



| Treatmen<br>t Group                             | N  | LS Mean Differenc e in Trough FEV1 vs Placebo (L) | p-value<br>vs<br>Placebo | LS Mean Differenc e in Trough FEV1 vs Umeclidi nium/Vila nterol (L) | p-value<br>vs<br>Umeclidi<br>nium/Vila<br>nterol | Referenc<br>e |
|-------------------------------------------------|----|---------------------------------------------------|--------------------------|---------------------------------------------------------------------|--------------------------------------------------|---------------|
| Navafenter<br>ol 600 μg                         | 73 | 0.202                                             | <0.0001                  | -0.046                                                              | 0.075                                            | [5]           |
| Umeclidini<br>um/Vilanter<br>ol (62.5/25<br>µg) | 73 | -                                                 | -                        | -                                                                   | -                                                | [5]           |
| Placebo                                         | 73 | -                                                 | -                        | -                                                                   | -                                                | [5]           |

LS Mean: Least-Squares Mean

# Experimental Protocols Preclinical Experimental Workflows





Click to download full resolution via product page

Caption: A generalized workflow for the preclinical evaluation of Navafenterol.

- Objective: To determine the binding affinity of Navafenterol for muscarinic and adrenergic receptors.
- Methodology:



- Membrane Preparation: Membranes from cells expressing the human recombinant receptor subtypes (M1-M5,  $\beta_1$ - $\beta_3$ ) are prepared.
- Incubation: The membranes are incubated with a specific radioligand and varying concentrations of Navafenterol.
- Separation: Bound and free radioligand are separated by filtration.
- Detection: Radioactivity of the filter-bound complex is measured using a scintillation counter.
- o Analysis: The concentration of Navafenterol that inhibits 50% of the specific radioligand binding (IC₅₀) is determined and converted to an inhibition constant (Ki). The pIC₅₀ is calculated as the negative logarithm of the IC₅₀.
- Objective: To assess the ability of Navafenterol to protect against induced bronchoconstriction.
- Methodology:
  - Animal Preparation: Male Dunkin-Hartley guinea pigs are used.
  - Drug Administration: Navafenterol is administered via inhalation (nebulization).
  - Bronchoconstriction Induction: Acetylcholine is administered intravenously to induce bronchoconstriction.
  - Measurement: Airway resistance is measured to assess the degree of bronchoconstriction.
  - Analysis: The dose of Navafenterol required to inhibit the acetylcholine-induced bronchoconstriction by 40% (ID<sub>40</sub>) is calculated.[2]

# Clinical Trial Protocol Workflow (NCT03645434 - Phase IIa)





Click to download full resolution via product page

Caption: Workflow for the Phase IIa clinical trial (NCT03645434).

• Design: A multicenter, randomized, double-blind, double-dummy, three-way crossover study. [5]



- Population: Patients with moderate-to-severe COPD.[5]
- Treatments:
  - Navafenterol 600 µg once daily
  - Umeclidinium/Vilanterol (62.5/25 μg) once daily
  - Placebo[5]
- Primary Endpoint: Change from baseline in trough FEV1 on day 15.[5]
- Secondary Endpoints:
  - Change from baseline in peak FEV1
  - Change from baseline in Breathlessness, Cough and Sputum Scale (BCSS)
  - Change from baseline in COPD Assessment Tool (CAT)
  - Adverse events
  - Pharmacokinetics[5]

### Safety and Tolerability

Across clinical trials, Navafenterol has been generally well-tolerated.[5] In the Phase IIa study, the safety profile of Navafenterol was similar to that of placebo and the active comparator.[5] No serious adverse events were reported in the Navafenterol treatment period.[5] In a Phase I study, the most frequently reported treatment-emergent adverse events were headache and nasopharyngitis.[6]

### Conclusion

**Navafenterol saccharinate** represents a promising advancement in COPD therapy, offering the benefits of dual bronchodilation in a single molecule. Its potent and selective preclinical profile has been supported by positive efficacy and safety data in early-phase clinical trials.



Further investigation in larger, long-term clinical trials is warranted to fully establish its role in the management of COPD.[7]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Pharmacological Profile of AZD8871 (LAS191351), a Novel Inhaled Dual M3 Receptor Antagonist/ β 2-Adrenoceptor Agonist Molecule with Long-Lasting Effects and Favorable Safety Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Navafenterol (AZD8871) in patients with COPD: a randomized, double-blind, phase I study evaluating safety and pharmacodynamics of single doses of this novel, inhaled, long-acting, dual-pharmacology bronchodilator PMC [pmc.ncbi.nlm.nih.gov]
- 5. The novel bronchodilator navafenterol: a phase 2a, multicentre, randomised, double-blind, placebo-controlled crossover trial in COPD PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Assay Guidelines Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Navafenterol Saccharinate for COPD Research: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605785#navafenterol-saccharinate-for-copd-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com